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molecular formula C10H10Cl2O2 B1586769 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride CAS No. 5542-60-9

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

Cat. No. B1586769
M. Wt: 233.09 g/mol
InChI Key: OODRWLGKUBMFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067445B2

Procedure details

2-(4-Chloro-phenoxy)-2-methyl-propionic acid (0.124 g, 0.58 mmol) and triethylamine (0.09 mL, 0.62 mmol) were combined in CH2Cl2 (2 mL) and cooled to 0° C. Oxalyl chloride (0.05 mL, 0.62 mmol) was added, followed by DMF (3 drops), and the mixture was slowly warmed to room temperature and stirred for 2 hours to give the title compound, which was used directly in the next step.
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8](O)=[O:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.C(Cl)(=O)C([Cl:25])=O>C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([Cl:25])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.124 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)O)(C)C)C=C1
Step Two
Name
Quantity
0.09 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly warmed to room temperature

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(OC(C(=O)Cl)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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